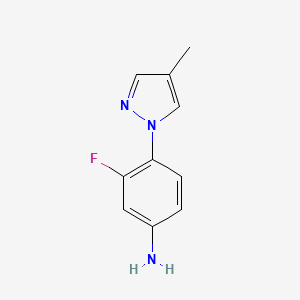

3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline

Description

Nomenclature and IUPAC Classification

The compound’s IUPAC name, This compound , reflects its structural components:

- Aniline backbone : A benzene ring with an amino group (-NH₂) at the para position.

- Pyrazole substituent : A 4-methylpyrazole moiety attached to the benzene ring at the 4-position.

- Fluorine substituent : A fluorine atom at the 3-position of the benzene ring.

Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1006960-79-7 |

| Molecular Formula | C₁₀H₁₀FN₃ |

| Molecular Weight | 191.2 g/mol |

| Synonyms | 3-fluoro-4-(4-methylpyrazol-1-yl)aniline |

Historical Development in Heterocyclic Chemistry

The pyrazole moiety has a storied history in organic synthesis, dating to the late 19th century. Ludwig Knorr first coined the term “pyrazole” in 1883, and Hans von Pechmann developed early synthetic methods involving acetylene and diazomethane. Modern advances in fluorinated pyrazoles emerged in the 21st century, driven by their enhanced metabolic stability and bioavailability. For example, strategic atom replacement methods, as reported in Nature (2025), enable regioselective synthesis of fluorinated pyrazoles, bypassing traditional limitations in bond-based approaches.

Role of Fluorine and Pyrazole Moieties in Bioactive Molecules

- Fluorine :

- Pyrazole :

Properties

IUPAC Name |

3-fluoro-4-(4-methylpyrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-5-13-14(6-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCYAVCCCBDDCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline can be achieved through a multi-step process. One common method involves the reaction of 3-fluoroaniline with 4-methyl-1H-pyrazole under specific conditions. The reaction typically requires a catalyst and a solvent to facilitate the formation of the desired product. For instance, a direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using sodium borohydride and iodine as reducing agents in methanol under neutral conditions has been reported .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Biological Activities

The compound has demonstrated a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride, exhibit significant antimicrobial properties. In studies, thiazole compounds were tested against various bacterial strains, showing varying degrees of efficacy. For instance, derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics such as chloramphenicol and ketoconazole .

Anticancer Potential

Thiazole derivatives have been extensively studied for their anticancer properties. The compound has been involved in SAR studies that suggest modifications to the thiazole ring can enhance cytotoxicity against cancer cell lines. For example, certain analogs demonstrated IC50 values indicating potent activity against human lung adenocarcinoma cells .

Anticonvulsant Activity

Recent investigations have shown that thiazole compounds can also possess anticonvulsant properties. Specific derivatives have been synthesized and evaluated for their ability to prevent seizures in animal models, highlighting the therapeutic potential of this class of compounds .

Synthetic Methodologies

The synthesis of 4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : The initial step often involves the condensation of furan derivatives with substituted phenyl amines to form the thiazole core.

- Functional Group Modifications : Subsequent reactions may involve introducing methoxy or methyl groups at specific positions to enhance biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of thiazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-donating groups like methoxy significantly enhances the compound's potency against various targets.

- Ring Modifications : Alterations in the thiazole ring can lead to significant changes in antimicrobial and anticancer activities, with some modifications yielding compounds with improved selectivity and reduced toxicity .

Case Studies

Several case studies highlight the effectiveness of 4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride:

- Antimicrobial Efficacy Study :

- Anticancer Activity Assessment :

- Anticonvulsant Research :

Mechanism of Action

The mechanism of action of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. The fluorine atom and pyrazole ring contribute to its binding affinity and specificity. The compound may inhibit enzymes or receptors by forming stable complexes, thereby modulating biological pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with key analogs based on substituent variations:

Key Observations :

- Fluorine vs.

- Pyrazole Substituents : The 4-methyl group on the pyrazole ring balances steric bulk and solubility, contrasting with bulkier substituents (e.g., tris-pyrazolylmethyl) that may hinder coordination in metal complexes .

Physicochemical Properties

Spectroscopic Data :

- IR Spectroscopy : N-H stretches (3328–3448 cm⁻¹) and aromatic C=C vibrations (~1626 cm⁻¹) align with related aniline-pyrazole derivatives .

- NMR : δ ~6.6–7.5 ppm (aromatic protons), δ ~2.05 ppm (CH₃ on pyrazole), consistent with methylpyrazole-aniline systems .

Methyl groups induce rotameric flexibility, leading to distinct N-H···N interactions (polymorphs I and II) .

Biological Activity

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoro group enhances the compound's lipophilicity, facilitating better membrane permeability and binding affinity to biological targets. This can lead to modulation of various signaling pathways, including inhibition of enzyme activity or alteration of receptor functions.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study on related pyrazole derivatives demonstrated that these compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be fully elucidated but suggest potential as a chemotherapeutic agent .

Antimicrobial Properties

Compounds with similar structures have shown promising antimicrobial activity. Preliminary studies suggest that this compound may interact with bacterial enzymes or receptors critical for survival, leading to bactericidal effects. The presence of the pyrazole ring is particularly notable for enhancing the compound's antimicrobial potency.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Bactericidal effects on various strains | |

| Enzyme Inhibition | Modulation of key metabolic enzymes |

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of pyrazole derivatives, including this compound, against colon cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that structural modifications can enhance potency against specific cancer types .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole compounds. The study reported that derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL against various bacterial strains, indicating their potential as effective antimicrobial agents.

Q & A

Q. What are the common synthetic routes for 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution or C–F activation strategies. For example, a C–F activation approach involves reacting 4-(trifluoromethyl)aniline with 4-methylpyrazole in dimethylsulfoxide (DMSO) with KOH as a base, yielding the target compound at 63% efficiency . Optimizing solvent polarity (e.g., DMSO vs. methanol) and reaction time is critical to minimizing side products like dehalogenated byproducts. Temperature control (room temperature vs. reflux) also impacts regioselectivity, particularly when introducing the pyrazole moiety .

Q. Which analytical techniques are recommended for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity (>95% as per typical commercial batches) . Complementary techniques include:

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using diffractometers, and structures are refined using SHELXL or SHELXTL, which are robust for handling small-molecule crystallography . Polymorph identification (e.g., two distinct forms observed via layering methods in CHCl/acetone/pentane) requires careful solvent selection and temperature gradients .

Q. What safety precautions are necessary when handling this compound in the lab?

Due to the aniline moiety’s toxicity and potential fluorinated byproducts, use fume hoods, nitrile gloves, and eye protection. Waste must be neutralized (e.g., with dilute HCl) before disposal. Regulatory guidelines for aromatic amines (e.g., OSHA PEL) should be followed .

Advanced Research Questions

Q. How can computational methods (DFT, docking) predict the stability and bioactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., MN15L/def2-TZVP level) reveal electronic properties and thermodynamic stability, explaining polymorph energetics . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like c-Met kinase, correlating substituent effects (e.g., 4-methylpyrazole) with binding affinity .

Q. How do reaction byproducts or impurities form, and what strategies mitigate them?

Common impurities include dehalogenated derivatives (e.g., 4-(4-methylpyrazol-1-yl)aniline from over-reduction) or regioisomers. Mitigation involves:

Q. What methodologies resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

Discrepancies may arise from dynamic processes (e.g., tautomerism in pyrazole). Strategies include:

Q. How does this compound’s structure influence its role in metal complexation (e.g., platinum catalysts)?

The aniline’s lone pair and pyrazole’s nitrogen sites enable chelation. For example, cyclometalated platinum(II) complexes form six-membered metallacycles, enhancing luminescence properties in materials science applications . Substituent effects (e.g., 4-methyl group) sterically modulate ligand geometry and electronic transitions.

Q. What environmental impact studies are relevant for this compound?

Assess biodegradation via HPLC-MS monitoring of hydroxylated metabolites. Ecotoxicity assays (e.g., Daphnia magna LC) evaluate aquatic risks. Fluorinated aromatic amines often require advanced oxidation processes (AOPs) for degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.